![molecular formula C20H21FN2O2 B2885826 2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide CAS No. 922866-61-3](/img/structure/B2885826.png)
2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide
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Description
2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as Fmoc-Dap(OBzl)-OH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of amides and is widely used in scientific research for its unique properties.
Scientific Research Applications
Photoreactions of Anti-cancer Drugs
Research into the photoreactions of similar compounds, like flutamide, has shown that these molecules can undergo different photoreactions in various solvents when exposed to UV light. This property is of interest in understanding the stability and photodegradation pathways of potential pharmaceuticals, which can affect their safety and efficacy when exposed to light. Studies have explored the mechanisms behind these photoreactions, revealing the formation of radicals and other products that could impact the drug's performance and safety profile (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis of Anti-inflammatory Compounds
The development of novel compounds with anti-inflammatory activity is another area of research. By synthesizing derivatives of related chemical structures, researchers aim to discover new medications to treat inflammation. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity in assays, suggesting potential therapeutic applications (Sunder & Maleraju, 2013).
Antihypertensive Agents
Research into the synthesis and pharmacological evaluation of derivatives as novel antihypertensive agents highlights the potential of these compounds in treating hypertension. The modulation of T-type Ca(2+) channels by these derivatives could offer a new approach to managing blood pressure, offering an alternative to traditional L-type Ca(2+) channel blockers, which often cause reflex tachycardia (Watanuki et al., 2012).
PET Imaging Agents
In the field of diagnostic imaging, particularly PET imaging, certain derivatives have been synthesized and evaluated for their selectivity and efficacy as radioligands. These compounds are designed to target specific proteins or receptors in the body, enabling the visualization of biological processes or disease states, such as neuroinflammation or cancer, through PET imaging. For example, the development of [18F]PBR111 as a selective radioligand for imaging the translocator protein (18 kDa) with PET demonstrates the application of these compounds in enhancing diagnostic imaging techniques (Dollé et al., 2008).
Antimicrobial Agents
The synthesis of novel antimicrobial agents is critical in addressing the growing problem of antibiotic resistance. Compounds with structures related to "2-(4-fluorophenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide" have been explored for their antimicrobial properties, targeting a range of bacterial and fungal pathogens. For instance, the creation of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and their evaluation against various microbes highlight the potential of these compounds in developing new antimicrobial drugs (Parikh & Joshi, 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-5-10-17(13-18(14)23-11-3-2-4-20(23)25)22-19(24)12-15-6-8-16(21)9-7-15/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTMSIVQRRRWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
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